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Compound of Interest

Compound Name: m-Allylphenol

Cat. No.: B1283488 Get Quote

This guide provides a detailed overview of the spectroscopic data for m-allylphenol (3-

allylphenol), a valuable building block in chemical synthesis, particularly in the development of

pharmaceuticals and other bioactive molecules. The following sections present predicted and

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with generalized experimental protocols for obtaining such spectra. This information

is crucial for the identification, characterization, and quality control of m-allylphenol in a

research and development setting.

Spectroscopic Data
The spectroscopic data presented below are predicted or based on the typical spectral

characteristics of the functional groups present in the m-allylphenol molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR data for m-allylphenol are summarized in the tables below.

¹H NMR (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 t 1H Ar-H

~6.80 d 1H Ar-H

~6.75 s 1H Ar-H

~6.70 d 1H Ar-H

~5.95 m 1H -CH=CH₂

~5.10 d 1H -CH=CH₂ (trans)

~5.05 d 1H -CH=CH₂ (cis)

~4.90 s (broad) 1H -OH

~3.35 d 2H Ar-CH₂-

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~155.0 Ar-C-OH

~140.0 Ar-C-CH₂

~137.5 -CH=CH₂

~130.0 Ar-CH

~121.0 Ar-CH

~116.0 -CH=CH₂

~115.5 Ar-CH

~113.0 Ar-CH

~39.5 Ar-CH₂-

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the expected characteristic absorption bands for m-allylphenol.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium Aromatic C-H stretch

3080-3010 Medium =C-H stretch (alkene)

2980-2850 Medium Aliphatic C-H stretch

1640-1630 Medium C=C stretch (alkene)

1600, 1580, 1450 Medium-Strong Aromatic C=C ring stretch

1390-1310 Strong O-H bend

1260-1180 Strong C-O stretch (phenolic)

990, 910 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For m-allylphenol (molar mass: 134.18 g/mol ), the expected major peaks in an

electron ionization (EI) mass spectrum are listed below.

m/z Possible Fragment Ion

134 [M]⁺ (Molecular ion)

133 [M-H]⁺

119 [M-CH₃]⁺

107 [M-C₂H₃]⁺

105 [M-C₂H₅]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl ion)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of m-allylphenol in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 200-250 ppm) and a longer acquisition time with

more scans are typically required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid m-
allylphenol directly onto the ATR crystal.

Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a

volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl

or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean

salt plate.
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Sample Spectrum: Record the IR spectrum of the prepared sample. The instrument will

automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the separated ions and record their abundance.

Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to gain structural

information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like m-allylphenol.
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Caption: Workflow for Spectroscopic Analysis of m-Allylphenol.
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[https://www.benchchem.com/product/b1283488#spectroscopic-data-of-m-allylphenol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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